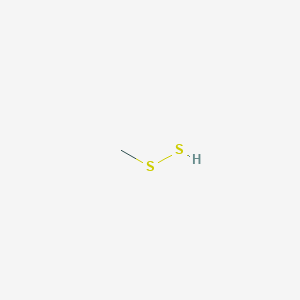![molecular formula C40H54FeP2 B12436155 (R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is a chiral organophosphine compound. Organophosphines are widely used in various fields of chemistry, particularly as ligands in transition metal catalysis. The unique structure of this compound, featuring a ferrocenyl group and bulky phosphine substituents, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl group is introduced through a reaction between ferrocene and an appropriate electrophile.
Chiral Resolution: The chiral centers are introduced and resolved using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrides, such as lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphine Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in transition metal catalysis for various organic transformations.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine involves its interaction with metal centers in catalytic processes. The bulky phosphine groups provide steric hindrance, influencing the reactivity and selectivity of the metal center. The ferrocenyl group can also participate in electron transfer processes, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocenyl-based phosphine ligand.
Uniqueness
®-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is unique due to its chiral centers and bulky substituents, which provide distinct steric and electronic properties. These features make it particularly useful in asymmetric catalysis and other specialized applications.
Propriétés
Formule moléculaire |
C40H54FeP2 |
|---|---|
Poids moléculaire |
652.6 g/mol |
Nom IUPAC |
cyclopentane;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C35H44P2.C5H10.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-13,15-20,22-23,25,28,31H,14,21,24H2,1-7H3;1-5H2; |
Clé InChI |
AJPKSTKGLSJTJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


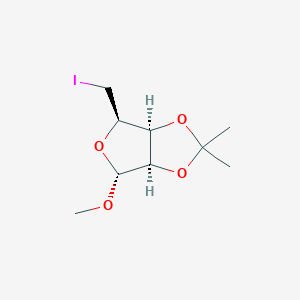
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
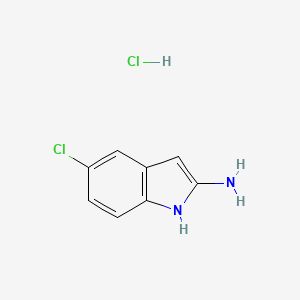
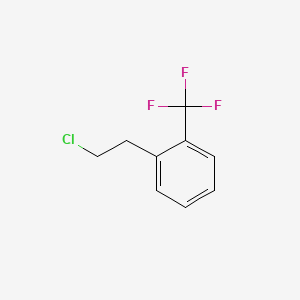

![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)

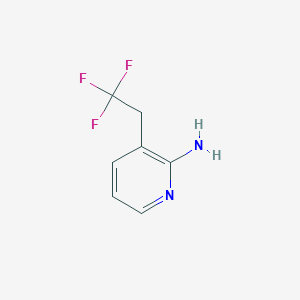
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)

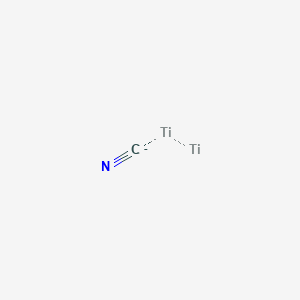
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
